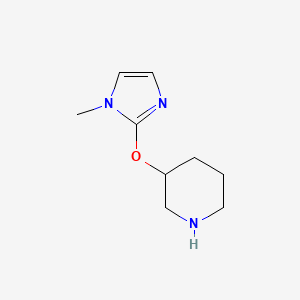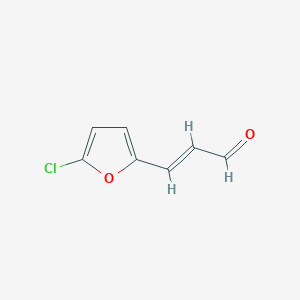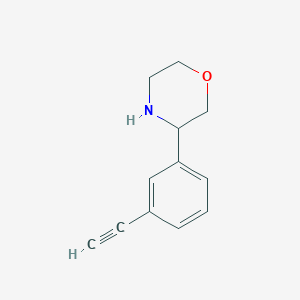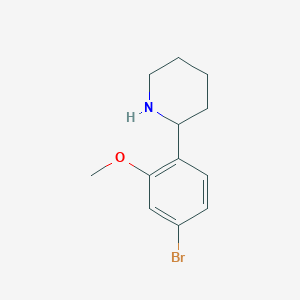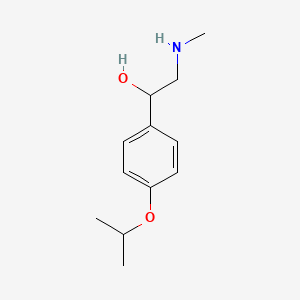
1-(4-Isopropoxyphenyl)-2-(methylamino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Isopropoxyphenyl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of an isopropoxy group attached to a phenyl ring, a methylamino group, and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropoxyphenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-isopropoxybenzaldehyde.
Reductive Amination: The 4-isopropoxybenzaldehyde undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the intermediate 1-(4-Isopropoxyphenyl)-2-(methylamino)ethanol.
Purification: The intermediate is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Isopropoxyphenyl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Formation of 4-isopropoxybenzaldehyde or 4-isopropoxybenzoic acid.
Reduction: Formation of 1-(4-Isopropoxyphenyl)-2-(methylamino)ethane.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Isopropoxyphenyl)-2-(methylamino)ethan-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Isopropoxyphenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.
Pathways: It can influence signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol: Similar structure but with a methoxy group instead of an isopropoxy group.
1-(4-Ethoxyphenyl)-2-(methylamino)ethan-1-ol: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
1-(4-Isopropoxyphenyl)-2-(methylamino)ethan-1-ol is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
2-(methylamino)-1-(4-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C12H19NO2/c1-9(2)15-11-6-4-10(5-7-11)12(14)8-13-3/h4-7,9,12-14H,8H2,1-3H3 |
Clave InChI |
RKXKDGRXEMMFSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C(CNC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


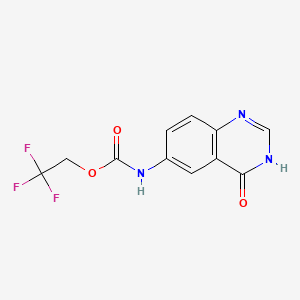
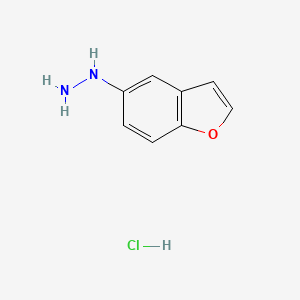
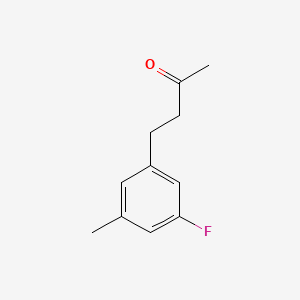

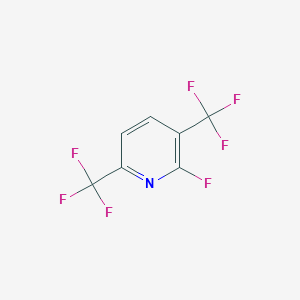

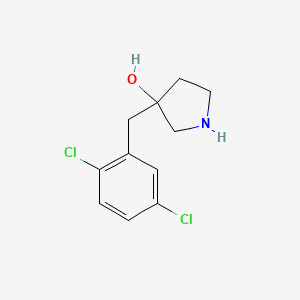
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13602385.png)
